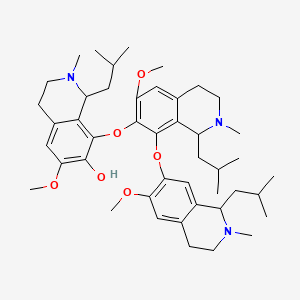

Pilocereine

Description

Properties

CAS No. |

2552-47-8 |

|---|---|

Molecular Formula |

C45H65N3O6 |

Molecular Weight |

744 g/mol |

IUPAC Name |

6-methoxy-8-[[6-methoxy-8-[[6-methoxy-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C45H65N3O6/c1-26(2)19-33-32-25-37(36(50-10)22-29(32)13-16-46(33)7)53-45-41-31(15-18-48(9)35(41)21-28(5)6)24-39(52-12)43(45)54-44-40-30(23-38(51-11)42(44)49)14-17-47(8)34(40)20-27(3)4/h22-28,33-35,49H,13-21H2,1-12H3 |

InChI Key |

AFQDIEHIPKSXRL-UHFFFAOYSA-N |

SMILES |

CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)OC3=C4C(N(CCC4=CC(=C3OC5=C6C(N(CCC6=CC(=C5O)OC)C)CC(C)C)OC)C)CC(C)C |

Canonical SMILES |

CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)OC3=C4C(N(CCC4=CC(=C3OC5=C6C(N(CCC6=CC(=C5O)OC)C)CC(C)C)OC)C)CC(C)C |

Other CAS No. |

2552-47-8 |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of Pilocereine

Primary Botanical Sources

Pilocereine was first isolated and characterized from the cactus species Lophocereus schottii normalesup.org. Commonly known as the Senita cactus, this columnar cactus is a primary and well-documented source of this compound normalesup.orgoup.comnormalesup.orgacs.orgacs.orgnih.govresearchgate.netresearchgate.net. Scientific investigations have identified substantial concentrations of isoquinoline (B145761) alkaloids, including both this compound and its precursor Lophocerine (B96421), within the tissues of L. schottii oup.com. Early research efforts were dedicated to the isolation and structural elucidation of this compound from this species, establishing its significance in cactus biochemistry normalesup.orgnormalesup.orgacs.org. This compound is specifically found within the stem tissues of the Senita cactus oup.com.

While Lophocereus schottii stands out as the principal source of this compound, scientific literature suggests its potential presence in other members of the Cactaceae family troutsnotes.com. One study notes the isolation of this compound alongside Anhalonidine from a group of four distinct cactus species, although specific details beyond L. schottii were not elaborated upon in the available summaries troutsnotes.com. Furthermore, investigations have explored variations within Lophocereus schottii itself, examining alkaloid content in different forms such as "formae monstrosus and Mieckleyanus" acs.org.

Elucidation of this compound Presence in Lophocereus schottii (Senita Cactus)

Quantitative and Qualitative Variation in Natural Production

The natural production of this compound is subject to considerable variation, influenced by a complex interplay of botanical, environmental, and developmental factors.

Substantial variations in both the quantity and composition of alkaloids can be observed across different varieties, local ecotypes, ages, and developmental stages of cactus plants troutsnotes.com. While detailed comparative analyses specifically focusing on this compound levels across distinct cactus varieties are not extensively presented in the provided research snippets, the general scientific consensus is that alkaloid profiles are not uniform throughout the Cactaceae family researchgate.nettroutsnotes.com. Studies exploring the ecological relationships between cacti and insects, such as the Drosophila species that inhabit them, underscore the critical role of cactus chemistry, including alkaloid profiles, in determining host plant specificity oup.comresearchgate.net. This observation strongly implies inherent variations in alkaloid composition among different cactus species and potentially their various forms or varieties.

Compound List:

this compound

Lophocerine

Anhalonidine

Biosynthesis and Biogenetic Pathways of Pilocereine

Proposed Biogenetic Route via Phenolic Oxidative Coupling

The prevailing hypothesis for pilocereine biosynthesis centers on the phenolic oxidative coupling of a precursor molecule. This process involves the formation of new carbon-carbon or carbon-heteroatom bonds through the oxidation of phenolic compounds, often leading to dimeric or polymeric structures.

Evidence strongly suggests that lophocereine serves as the direct precursor to this compound. Studies have demonstrated that this compound is formed through the phenolic oxidative coupling of lophocereine rsc.org. This transformation involves the formation of a new C-C bond between two lophocereine units, likely via radical intermediates generated during the oxidative process. The structural similarity between lophocereine and this compound, with the latter appearing as a dimerized form of the former, supports this proposed biogenetic route rsc.orgarizona.edu. Historical research, such as that by O'Donovan and colleagues, has been instrumental in establishing this link through chemical analysis and biosynthetic studies sacredcacti.com.

The oxidative coupling reactions central to alkaloid biosynthesis are typically catalyzed by a range of oxidoreductase enzymes. These enzymes facilitate the necessary oxidation steps, often involving molecular oxygen or other oxidants, to generate reactive intermediates that then undergo coupling.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a pivotal role in the diversification of plant secondary metabolites, including alkaloids nih.govnih.govajol.inforesearchgate.net. CYPs are known to catalyze a wide array of oxidative reactions, such as hydroxylation, epoxidation, and O-demethylation, which are essential for modifying alkaloid scaffolds and generating structural complexity nih.govnih.gov. In the context of oxidative coupling, specific P450s can catalyze the initial oxidation of phenolic substrates, generating reactive species that can then undergo C-C bond formation chemrxiv.org. Their ability to control site- and stereoselectivity makes them prime candidates for mediating specific oxidative coupling events in alkaloid biosynthesis, including the conversion of lophocereine to this compound nih.govnih.govchemrxiv.orgresearchgate.net. While direct identification of the specific P450s involved in this compound synthesis is an area for continued research, their general involvement in alkaloid diversification pathways is well-established nih.govnih.govajol.inforesearchgate.net.

Beyond Cytochrome P450s, other classes of oxidoreductases can also mediate oxidative coupling reactions. Laccases, for instance, are multi-copper oxidases that can catalyze the oxidation of phenols and amines, often leading to C-C bond formation and polymerization mdpi.comresearchgate.net. Peroxidases, such as horseradish peroxidase, are also known to facilitate oxidative coupling reactions, frequently utilizing hydrogen peroxide as a co-substrate mdpi.comresearchgate.net. These enzymes generate radical intermediates from phenolic substrates, which can then dimerize or polymerize. While specific studies directly implicating laccases or peroxidases in this compound biosynthesis are less common in the literature, their general capacity for phenolic oxidative coupling suggests they could potentially play a role or be investigated further in this context mdpi.comresearchgate.netresearchgate.net.

Enzymatic Mechanisms Implicated in Oxidative Coupling

Investigation of Cytochrome P450 Enzymes in Alkaloid Biogenesis

Precursor Incorporation Studies

Experimental validation of proposed biosynthetic pathways often relies on precursor incorporation studies, particularly those employing radiotracer or stable isotope labeling techniques. These methods allow researchers to track the metabolic fate of specific molecules within a plant system, thereby confirming their role as biosynthetic intermediates or precursors.

Radiotracer studies involve introducing isotopically labeled compounds (e.g., with 14C or 3H) into plants and then tracing their distribution and incorporation into target metabolites using techniques like autoradiography or liquid scintillation counting slideshare.net. Similarly, stable isotope labeling (SIL) utilizes non-radioactive isotopes (e.g., 13C, 15N, 2H) to label precursor molecules. These labeled precursors are then fed to plants, and the incorporation of the stable isotope into the synthesized compounds is detected and quantified using mass spectrometry (MS) slideshare.netbiorxiv.orgfrontiersin.orgnih.govnih.gov.

These techniques are invaluable for confirming that a proposed precursor, such as lophocereine, is indeed converted into the final product, this compound. For example, feeding plants with isotopically labeled lophocereine would allow researchers to detect the label in this compound if the proposed oxidative coupling pathway is correct rsc.orgsacredcacti.com. Furthermore, stable isotope labeling can help identify the enzymes involved by observing changes in flux through the pathway when specific genes are silenced or overexpressed biorxiv.orgfrontiersin.org. While specific published findings detailing the precise labeling patterns of this compound from such experiments are not detailed in the provided snippets, the methodology is standard for confirming alkaloid biosynthesis slideshare.netbiorxiv.orgfrontiersin.org. Historical work by O'Donovan and colleagues is cited as foundational in this area, suggesting early investigations likely employed such tracer methodologies sacredcacti.com.

Compound List:

this compound

Lophocereine

Vindoline

Tabersonine

Pilosine

Trachyllophiline

Anhydropilosine

Piloceredine

Mescaline

Pachysiphine

16-hydroxy-tabersonine

Echitovenine

19-O-acetylhö rhammericine

Cannabinolic acid synthase (CBCA)

Cannabichromenic acid synthase (CBCA)

Tetrahydrocannabinolic acid synthase (THCA)

Precondylocarpine acetate (B1210297) synthase (PAS)

Dihydroprecondylocarpine synthase (DPAS)

Catharanthine

Precursor to vincristine (B1662923) and vinblastine (B1199706)

Biliverdin IXalpha (BV)

Phycocyanobilin

Phycocyanobilin:ferredoxin oxidoreductase (PcyA)

Oxyresveratrol

Isorhapontigenin

Resveratrol

Piceatanol

Andalasin B

Gnetuhainin L

Huperzine A

Galanthamine

Artemisinin

Morphine

Paclitaxol

Structural Elucidation and Advanced Chemical Characterization in Research

Methodologies for Structure Determination

The precise structure of Pilocereine was established through a combination of spectroscopic analysis and degradation studies, which provided complementary and confirmatory evidence.

Mass Spectrometry (MS) has also played a vital role. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) have provided accurate molecular weight and fragmentation data, essential for determining the elemental composition and identifying structural fragments iupac.orgulaval.ca. For instance, mass spectrometric analysis of this compound methyl ether yielded a molecular ion peak at m/e 757, corresponding to the empirical formula C45H67N3O6 iupac.org. This data, when correlated with fragmentation patterns, provided strong support for the proposed trimeric structure iupac.org.

Chemical degradation studies have been pivotal in confirming the proposed structure and identifying the linkages between the constituent units of this compound. A key method employed was the cleavage of this compound methyl and ethyl ethers using potassium in liquid ammonia (B1221849) normalesup.orgpageplace.de. This reductive cleavage technique allowed for the fragmentation of the molecule into smaller, identifiable components. The successful isolation and characterization of all predicted cleavage products from this compound methyl ether provided definitive proof of its structure normalesup.org. Furthermore, the observation that this compound remained unaffected by boiling alkali or lithium aluminum hydride suggested the presence of a stable ether linkage normalesup.org. Earlier studies also indicated that permanganate (B83412) oxidation of this compound yielded isobutyric and isovaleric acids, offering further insights into its structural components pageplace.de.

Application of Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) in Structural Analysis

Trimeric Nature and Isoquinoline (B145761) Core Identity

This compound is distinguished by its complex, trimeric architecture, built upon an isoquinoline framework.

This compound has been definitively identified as a trimeric isoquinoline alkaloid normalesup.orgpageplace.descirp.orgscirp.org. Unlike many simpler cactus alkaloids derived from phenylethylamine or tetrahydroisoquinoline skeletons, this compound comprises multiple tetrahydroisoquinoline nuclei linked together normalesup.org. NMR measurements have corroborated its trimeric nature, solidifying its classification within this alkaloid family iupac.org. It is also suggested that this compound may biosynthetically arise from lophocerine (B96421) scirp.org.

The connection between the monomeric tetrahydroisoquinoline units in this compound is primarily established through ether linkages normalesup.orgnormalesup.orgontosight.ai. The critical diaryl ether cleavage experiments, utilizing potassium in liquid ammonia, were instrumental in elucidating the precise points of attachment and the nature of these inter-monomer linkages normalesup.org. The stability of the molecule under conditions that typically cleave ester bonds, such as treatment with boiling alkali or lithium aluminum hydride, further supported the presence of robust ether bonds normalesup.org. Initial structural hypotheses also suggested the presence of a diphenyl ether linkage pageplace.de.

Confirmation of this compound as a Trimeric Isoquinoline Alkaloid

Stereochemical Aspects of this compound

The stereochemistry of this compound has also been a point of investigation. According to its established structure (XIIIa), this compound possesses two asymmetric centers normalesup.org. However, it has been observed that this compound is isolated in an optically inactive form normalesup.org. This optical inactivity suggests that the compound may exist as a racemic mixture, either due to its natural occurrence in this form or through racemization during the isolation process normalesup.org.

Determination of Absolute and Relative Stereochemistry

The determination of this compound's absolute and relative stereochemistry has been a complex undertaking. While early studies did not extensively detail stereochemical assignments, the presence of multiple chiral centers within the three tetrahydroisoquinoline units implies the existence of various stereoisomers. The synthesis of this compound has been achieved through phenolic oxidative coupling of lophocerine, a process known to yield mixtures of diastereoisomers pageplace.de.

Methods for determining absolute stereochemistry, such as X-ray crystallography with anomalous dispersion, can provide definitive structural assignments ucalgary.cauni-frankfurt.deyale.edu. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Optical Rotatory Dispersion (ORD), have also been employed to infer relative stereochemistry and, in some cases, absolute configuration through correlation with known standards or through specific chemical transformations pageplace.deucalgary.cadjerassi.com. While specific details on the absolute configuration of this compound itself are not extensively detailed in the readily available literature, the general principles of stereochemical determination in complex natural products apply. The presence of chiral centers means that this compound can exist as different stereoisomers.

Isomeric Forms and Diastereoisomeric Relationships (e.g., with Piloceredine)

This compound is known to exist in different stereoisomeric forms. Research has indicated that this compound and piloceredine are diastereoisomers gla.ac.uk. Diastereoisomers are stereoisomers that are not mirror images of each other, arising from the presence of multiple chiral centers within a molecule. The formation of this compound and piloceredine is hypothesized to occur through the phenol (B47542) coupling of lophocerine molecules gla.ac.uk.

The structural elucidation of related compounds like isothis compound and desmethylisothis compound has also been reported, further highlighting the existence of various isomeric forms derived from the this compound skeleton nih.gov. The precise stereochemical relationships between this compound and piloceredine, and other potential isomers, are critical for understanding their distinct biological activities and chemical properties.

Synthetic Approaches and Methodologies in Pilocereine Research

Biomimetic Synthesis Strategies

Biomimetic synthesis, which seeks to replicate natural biosynthetic pathways in the laboratory, has been a cornerstone of pilocereine research. This approach offers potential advantages in efficiency and stereoselectivity by following nature's established routes.

Laboratory Simulation of Phenolic Oxidative Coupling Reactions

The biosynthesis of this compound is understood to proceed through the phenolic oxidative coupling of its precursor, lophocereine. rsc.org This key transformation involves the joining of two lophocereine units. Laboratory simulations of this reaction have been a primary focus of biomimetic efforts. rsc.orgsacredcacti.com Researchers have explored various oxidizing agents to effect this coupling, aiming to replicate the enzymatic processes that occur in the cactus Lophocereus schottii. rsc.orgucl.ac.uk The selective formation of the specific carbon-carbon and carbon-oxygen bonds found in this compound presents a significant challenge in these simulations. researchgate.net The field of oxidative phenol (B47542) coupling has seen significant advancements, with various catalytic and electrochemical methods being developed, which could be applied to the synthesis of this compound and other natural products. nih.govrsc.org

Total Synthesis Efforts and Challenges

The total synthesis of this compound, a complete chemical synthesis from simple, commercially available starting materials, represents a formidable challenge in organic chemistry. utep.edursc.org The complexity of the molecule, with its multiple stereocenters and unique trimeric isoquinoline (B145761) structure, requires a sophisticated and lengthy synthetic sequence. qs-gen.com A major hurdle is the controlled and stereoselective formation of the bonds that link the three isoquinoline units. The development of a concise and efficient total synthesis remains a significant goal in the field, as it would provide a reliable source of the material for biological studies and enable the creation of novel analogs. mdpi.comnih.gov The strategies employed in the total synthesis of other complex alkaloids, such as the ibophyllidines and pyrroloiminoquinones, offer valuable insights and potential methodologies that could be adapted for this compound. nih.govdigitellinc.com

Synthesis of this compound Precursors and Analogs

The synthesis of precursors and analogs of this compound is crucial for both confirming its structure and for developing the necessary building blocks for its total synthesis.

Development of Methodologies for Lophocereine Synthesis

Lophocereine, the monomeric precursor to this compound, has been a significant synthetic target in its own right. rsc.org Methodologies for its synthesis often involve the construction of the tetrahydroisoquinoline core. ucl.ac.uk The Pictet-Spengler reaction is a key transformation in this process, condensing a β-arylethylamine with an aldehyde or ketone to form the characteristic heterocyclic ring system. ucl.ac.uk Feeding studies have indicated that leucine (B10760876) and mevalonic acid are precursors to lophocereine in Lophocereus schottii, providing clues for potential biosynthetic and synthetic pathways. The development of efficient and scalable syntheses of lophocereine is essential for supplying the starting material needed for biomimetic studies and total synthesis efforts aimed at this compound. ucl.ac.ukgoogle.com

Preparation of Key Intermediates for Structural Confirmation

The synthesis of key intermediates plays a vital role in the unequivocal confirmation of the structure of complex natural products like this compound. europa.eumdpi.com By synthesizing specific fragments of the molecule and comparing their spectroscopic data (e.g., NMR, mass spectrometry) with that obtained from the degradation of the natural product, chemists can definitively establish its connectivity and stereochemistry. This approach was instrumental in verifying the structure of this compound. oup.com The preparation of these intermediates often requires the development of novel synthetic methods and provides valuable building blocks for larger synthetic campaigns.

Advances in Synthetic Chemistry Techniques for Complex Alkaloids

The pursuit of the synthesis of this compound and other complex alkaloids has been a driving force for innovation in synthetic organic chemistry. oup.com The challenges posed by these intricate molecular architectures have spurred the development of new reactions, strategies, and technologies. college-de-france.fr Advances in areas such as stereoselective catalysis, cross-coupling reactions, and methods for constructing complex ring systems have been critical. digitellinc.com For instance, the development of more efficient and selective methods for phenolic oxidative coupling is directly applicable to this compound synthesis. researchgate.net Furthermore, the strategies developed for the synthesis of other complex natural products provide a valuable toolkit for chemists tackling the synthesis of this compound and its analogs. qs-gen.comnih.gov

Ecological and Evolutionary Chemical Interactions Involving Pilocereine

Role as an Allelochemical in Plant Defense Mechanisms

Pilocereine functions as an allelochemical, contributing to the defense strategies of cacti against herbivores and pathogens. Its chemical properties deter or impact the growth and survival of organisms that attempt to utilize the cactus as a resource.

Deterrent Effects on Herbivores and Pathogens

Alkaloids, including this compound and lophocereine found in cacti, are recognized for their capacity to act as feeding deterrents for insects slideshare.net. These secondary plant metabolites can adversely affect insect growth, development, and metabolism, thereby serving as a chemical defense for the plant slideshare.net. The presence of such toxic compounds in cactus tissues suggests an evolutionary adaptation by plants to mitigate herbivory and pathogen attack. Studies indicate that the toxic nature of these compounds necessitates evolved resistance mechanisms in insects that specialize on cacti researchgate.net.

Interspecies Chemical Ecology of Cacti and Associated Organisms

This compound is a critical determinant in the chemical ecology of cacti and their associated organisms, especially within the Sonoran Desert's Drosophila-cactus model system researchgate.netoup.comresearchgate.net. The specific chemical composition of cacti, which includes this compound, is a primary factor dictating host-plant specificity among cactophilic Drosophila species researchgate.netoup.com. These flies rely on the chemical cues provided by the plants to locate suitable necrotic tissues for feeding and reproduction researchgate.netresearchgate.net. The presence of potentially toxic compounds, such as this compound, means that only those insect species with evolved tolerance mechanisms can successfully utilize these cacti as hosts researchgate.net. This compound, isolated from cacti like Lophocereus schottii, is one such compound that shapes these interspecies relationships researchgate.netacs.org.

Detoxification and Adaptation Mechanisms in Associated Biota

Organisms that interact with this compound-containing cacti have developed sophisticated mechanisms to tolerate and metabolize these compounds, enabling their survival and reproduction in chemically challenging environments.

Drosophila Species Tolerance and Metabolism of this compound

Several Drosophila species exhibit remarkable tolerance to the alkaloids present in their cactus hosts. For instance, Drosophila pachea can tolerate very high concentrations of toxic isoquinoline (B145761) alkaloids, including this compound, found in senita cactus tissues, with levels reaching up to 23% of the dry weight oup.com. Similarly, Drosophila nigrospiracula, associated with saguaro and cardón cacti, depends on its ability to withstand lower, yet demonstrably toxic, levels of these alkaloids, which can be up to 1.7% of the dry weight oup.comresearchgate.net. The utilization of cactus hosts by these flies is fundamentally linked to their capacity to tolerate a range of secondary metabolites, including alkaloids researchgate.net. Research has involved alkaloid metabolism analyses in species like D. nigrospiracula to understand these adaptations researchgate.net.

Induction of Detoxification Enzymes (e.g., Cytochrome P450s) in Insects

The detoxification of this compound and other cactus alkaloids in Drosophila is largely mediated by cytochrome P450 (CYP) enzymes, which are crucial for insect-host plant interactions researchgate.netnih.gov. In vitro studies have demonstrated that exposure to alkaloid-rich cactus tissue can significantly induce the metabolic pathways responsible for alkaloid detoxification researchgate.netnih.gov. This induction can also be triggered by compounds like phenobarbital, a known inducer of CYP genes researchgate.net. The critical role of these enzymes is further underscored by experiments where P450 inhibitors, such as piperonyl butoxide (PBO), reduced larval viability in alkaloid-laden substrates, indicating their essential function in detoxifying these plant compounds nih.gov. Specific P450 genes, such as Cyp4D10 and Cyp28A1 in Drosophila mettleri, have been shown to be upregulated in response to saguaro and senita alkaloids, respectively, suggesting specialized roles in detoxifying particular compounds and pointing towards adaptive evolution in these genes nih.gov. It is theorized that tolerance to alkaloids may arise from the collective action of multiple P450s, encompassing both generalist and specialist enzymes nih.gov. Consequently, detoxification genes, particularly cytochrome P450s, are considered vital for insect adaptation to novel or toxic host plants nih.govresearchgate.netresearchgate.net.

Co-evolutionary Dynamics in Desert Ecosystems

The complex relationships between cacti and Drosophila species in the Sonoran Desert provide a robust model for investigating evolutionary processes, ecological genetics, and chemical ecology researchgate.netoup.comresearchgate.net. The allelochemicals present in cacti, including this compound, have significantly shaped the evolution of host-plant specificity among these flies researchgate.netoup.com. Furthermore, the larval rearing substrate can influence the hydrocarbon composition of adult Drosophila, which in turn has been linked to mate choice and the development of premating isolation between populations that utilize different cactus hosts researchgate.net. This suggests that chemical interactions mediated by compounds like this compound are drivers of evolutionary divergence. Studies on specific Drosophila P450 genes involved in alkaloid detoxification reveal evidence of adaptive evolution, highlighting the molecular underpinnings of these co-evolutionary adaptations nih.gov. The genus Drosophila, with its diverse species and available genomic data, offers valuable insights into ecological genomics, particularly concerning host shifts and adaptation driven by chemical interactions researchgate.net.

Compound List:

this compound

Lophocereine

Chemical Ecology as a Driver of Speciation and Niche Partitioning

The chemical composition of cacti, particularly the concentration and type of secondary metabolites such as alkaloids, is a primary determinant of host plant utilization by cactophilic Drosophila species. This compound, a prominent alkaloid in certain cacti, contributes significantly to this chemical distinctiveness, thereby influencing host specificity and driving ecological niche partitioning, which can ultimately lead to speciation.

Alkaloid Profiles and Host Specialization: Different cactus species harbor varying concentrations of alkaloids, creating unique chemical environments. For instance, the senita cactus (Lophocereus schottii) is characterized by exceptionally high levels of isoquinoline alkaloids, including this compound and lophocerine (B96421), which can constitute up to 20-23% of its dry tissue weight oup.comnih.gov. In contrast, other cacti, such as the saguaro (Carnegiea gigantea) and cardón (Pachycereus pringlei), contain lower concentrations of different alkaloids, typically ranging from 1-2% dry weight for compounds like cargenine and gigantine (B1194921) in saguaro nih.gov.

| Cactus Species | Primary Alkaloids Involved | Approximate Alkaloid Concentration (Dry Weight) | Key Associated Drosophila Species |

| Senita (L. schottii) | This compound, Lophocerine | Up to 20-23% | Drosophila pachea |

| Saguaro (C. gigantea) | Cargenine, Gigantine | 1-2% | Drosophila nigrospiracula |

| Cardón (P. pringlei) | Various Isoquinoline Alkaloids | Up to 1.7% | Drosophila nigrospiracula |

These chemical disparities act as critical factors in determining which Drosophila species can successfully utilize a particular cactus species as a resource.

This compound and Reproductive Isolation: The ability of Drosophila species to tolerate or metabolize specific plant alkaloids is a key adaptation that facilitates their specialization on certain cacti. Drosophila pachea, for example, is uniquely adapted to survive and reproduce in the high-alkaloid environment of the senita cactus, largely due to its tolerance for this compound and lophocerine oup.comnih.govresearchgate.net. This chemical resistance allows D. pachea to exploit a resource unavailable to most other Drosophila species, thereby reducing interspecific competition and establishing a distinct ecological niche.

Other Drosophila species, such as D. nigrospiracula, have evolved mechanisms to cope with the lower, but still toxic, alkaloid levels found in saguaro and cardón cacti oup.comnih.gov. This differential tolerance to plant allelochemicals, including this compound, leads to niche partitioning among these closely related fly species. Furthermore, the chemical composition of the larval rearing substrate influences adult fly physiology and behavior, including hydrocarbon profiles, which are implicated in mate choice and premating isolation oup.com. This chemical basis for host preference and subsequent behavioral divergence is a significant driver of speciation within this group of insects.

Influence of this compound on Microbiome Interactions in Cactus Necroses

Necrotic tissues in columnar cacti provide a unique ecological niche that is colonized by a diverse array of microorganisms, primarily bacteria and yeasts, alongside Drosophila larvae. This compound, as a major component of the cactus tissue, is part of this complex chemical environment, influencing the interactions between the plant, its microbial inhabitants, and the insect decomposers.

Microbial Colonization and Metabolism: The formation of "rot pockets" in cactus stems, often initiated by physical injury or aging, creates a substrate for microbial growth oup.com. These microorganisms play a dual role: they contribute to the deliquescence of cactus tissue, creating a more hospitable environment for Drosophila larvae, and they ferment plant carbohydrates, producing volatile compounds that attract adult flies to the necrotic sites oup.comresearchgate.net.

Compound List:

this compound

Lophocerine

Cargenine

Gigantine

Advanced Analytical Methodologies in Pilocereine Research

Isolation and Purification Techniques for Complex Alkaloid Mixtures

The isolation and purification of pilocereine from its natural sources, often cactus tissues, require methods capable of handling complex mixtures of structurally related alkaloids and other plant metabolites.

Chromatographic Separations (e.g., HPLC-MS/MS, UPLC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS are indispensable tools for the separation, identification, and quantification of this compound within complex biological extracts. These hyphenated techniques offer high sensitivity, selectivity, and resolution, enabling the differentiation of this compound from co-occurring compounds.

HPLC-MS/MS: This technique utilizes the separating power of HPLC to resolve components of a mixture, followed by MS for mass-based detection and identification. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting selected precursor ions, allowing for the confirmation of this compound's identity through characteristic fragmentation patterns basinc.comnih.gov. Techniques such as Multiple Reaction Monitoring (MRM) are commonly employed for targeted quantification, offering excellent sensitivity and selectivity even in complex matrices basinc.com.

UPLC-MS/MS: UPLC represents an advancement over traditional HPLC, employing sub-2 μm particle size columns that operate at higher pressures and flow rates. This results in significantly faster separations, improved resolution, and increased sensitivity due to narrower peak widths and higher peak concentrations waters.com. UPLC-MS/MS is thus highly advantageous for high-throughput analysis and the detection of trace amounts of this compound waters.comshimadzu.com.

Table 1: Representative Chromatographic Separation Parameters

| Technique | Column Type | Mobile Phase Composition (Example) | Detection Method | Key Advantage | Reference Example (Related Alkaloid) |

| HPLC-MS/MS | C18 Reversed-Phase | Acetonitrile: Buffered Aqueous Phase (e.g., formic acid buffer) | MS/MS (MRM) | High specificity, targeted quantification | Pilocarpine (B147212) basinc.com |

| UPLC-MS/MS | Sub-2 μm C18 Reversed-Phase | Acetonitrile: Buffered Aqueous Phase (optimized for speed) | MS/MS (MRM) | Increased speed, sensitivity, and resolution | General Alkaloid Analysis waters.com |

| HPLC | Mightysil RP-18 GP (150 × 4.6 mm ID) | Specific gradient with H₃PO₄, triethylamine, and methanol | UV (212 nm) | Initial separation and detection | Pilocarpine mbl.or.kr |

Advanced Extraction Methods

Effective extraction is crucial for liberating this compound from plant tissues and preparing it for chromatographic analysis. Advanced extraction techniques offer improved efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods.

Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to create cavitation bubbles, which collapse and generate localized high-pressure and temperature zones. This process disrupts plant cell walls, enhancing the mass transfer of this compound into the solvent researchgate.netresearchgate.net. For pilocarpine, extraction with aqueous 0.1% formic acid using an ultrasonic bath has been reported researchgate.net.

Enzyme-Assisted Extraction (EAE): EAE employs enzymes to break down plant cell wall components, facilitating the release of intracellular compounds like this compound mbl.or.krresearchgate.netnih.gov. This method can operate under mild conditions, potentially preserving the integrity of sensitive compounds.

Other Advanced Methods: Techniques such as Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PSE) are also recognized for their efficiency in extracting natural products, including alkaloids researchgate.netnih.gov.

Table 2: Advanced Extraction Methodologies for Alkaloids

| Method | Principle | Advantages | Potential Application for this compound |

| Ultrasound-Assisted Extraction | Cavitation effect of ultrasonic waves disrupts cell structure, enhancing solvent penetration. | Increased extraction efficiency, reduced time and solvent consumption. | Proven for pilocarpine researchgate.net |

| Enzyme-Assisted Extraction | Enzymatic degradation of cell wall components (e.g., cellulose, pectin) to release target compounds. | Mild conditions, high specificity, improved yield for certain compounds. | Applicable to plant alkaloids mbl.or.krnih.gov |

| Microwave-Assisted Extraction | Microwave energy heats the solvent and sample, accelerating diffusion and cell disruption. | Rapid extraction, reduced solvent usage, improved efficiency. | Widely used for natural products researchgate.net |

| Supercritical Fluid Extraction | Uses a fluid above its critical temperature and pressure (e.g., CO₂) as a solvent. | Tunable solvent properties, residue-free extracts, environmentally friendly. | Applicable to natural products researchgate.netnih.gov |

Quantitative Analysis of this compound in Biological Samples

Accurate quantification of this compound, especially at low concentrations in biological matrices such as plant extracts or physiological fluids, is critical for understanding its distribution, metabolism, and biological roles.

Method Development for Trace Analysis

Developing sensitive and specific methods for trace analysis of this compound involves optimizing sample preparation, chromatographic separation, and detection parameters. Challenges include minimizing matrix effects (interferences from other sample components) and achieving low limits of detection (LOD) and quantification (LOQ).

Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed to clean up biological samples and concentrate this compound, reducing matrix interferences prior to instrumental analysis basinc.comnih.govshimadzu.com.

Method Validation: Robust method development requires rigorous validation, including assessment of linearity, accuracy, precision, specificity, LOD, and LOQ. For instance, a method for pilocarpine achieved an LOQ of 0.500 ng/mL in human plasma basinc.com. Similarly, LC/MS systems can quantify trace impurities down to 0.5 ng/mL shimadzu.com.

Spectrometric and Chromatographic Quantification Approaches

LC-MS/MS and UPLC-MS/MS are the gold standards for quantitative analysis of this compound due to their sensitivity and specificity.

Mass Spectrometry Detection: In quantitative analysis, mass spectrometers are typically operated in modes that maximize sensitivity and selectivity, such as MRM basinc.com. This involves monitoring specific precursor ion-to-product ion transitions unique to this compound.

Calibration and Internal Standards: Accurate quantification relies on the construction of calibration curves using known concentrations of this compound standards. The use of structurally similar internal standards (e.g., an analogue of this compound) can help compensate for variations in sample preparation and instrumental response basinc.com.

Table 3: Quantitative Analysis Parameters for Alkaloids

| Parameter | Typical Range/Value (Example) | Significance |

| Limit of Quantification | 0.5 - 10 ng/mL (for related alkaloids/impurities) | Minimum concentration reliably measurable with acceptable accuracy/precision |

| Linearity (r²) | > 0.99 | Ensures proportional relationship between analyte concentration and signal |

| Precision (CV%) | < 10-15% | Reproducibility of measurements |

| Accuracy (% Bias) | ± 10-20% | Closeness of measured value to the true value |

| Internal Standard Use | Structural analogue | Corrects for matrix effects and variations in sample processing/injection |

Metabolomic and Proteomic Profiling for Pathway Studies

Investigating the metabolic fate and biological interactions of this compound can be achieved through metabolomic and proteomic approaches.

Metabolomic Profiling: Metabolomics aims to comprehensively analyze the complete set of small molecule metabolites within a biological system. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are instrumental in identifying and quantifying metabolites, including this compound, in biological samples sci-hub.senih.gov. This compound has been identified in metabolomic studies, indicating its presence and potential role in various metabolic pathways sci-hub.se. This approach can reveal how this compound is synthesized, metabolized, or interacts with other endogenous compounds.

Proteomic Profiling: Proteomics focuses on the study of proteins, including their expression, modification, and interactions. While direct proteomic studies specifically on this compound are less commonly cited, understanding its biological functions may involve identifying proteins that interact with it or enzymes responsible for its biosynthesis or degradation. For example, studies on insect detoxification of cactus alkaloids, such as lophocereine and this compound, have highlighted the role of cytochrome P450 enzymes nih.govnih.gov. Proteomic analysis could be employed to identify these or other relevant enzymes and proteins involved in this compound's metabolic fate or biological activity. Research in natural product analysis often utilizes journals that also publish proteomic studies, such as the Journal of Proteome Research acs.orgarchive.org.

Compound List:

this compound

Pilocarpine

Lophocereine

Pilosine

Future Directions and Research Gaps in Pilocereine Studies

Uncharted Biosynthetic Steps and Enzymatic Characterization

The metabolic pathways leading to the synthesis of pilocereine are not fully elucidated, presenting a significant area for future research.

Identification of Undiscovered Genes and Enzymes

While histidine has been proposed as a precursor for this compound and related imidazole (B134444) alkaloids researchgate.netresearchgate.net, the specific genes and enzymes responsible for the numerous steps in its biosynthesis remain largely unidentified. Current knowledge suggests a potential pathway involving histidine, acetyl-CoA, and threonine, but the precise enzymatic machinery, including enzymes for cyclization, functionalization, and the unique trimerization process, is unknown researchgate.netresearchgate.net. The application of advanced genomic and transcriptomic techniques, such as genome mining and comparative transcriptome analysis, offers powerful tools for discovering genes associated with natural product biosynthesis, including those for this compound frontiersin.orgresearchgate.netmdpi.complos.orgnih.gov.

Table 1: this compound Biosynthesis: Current Knowledge and Future Research Needs

| Biosynthetic Step/Enzyme Class | Known Precursors/Intermediate | Hypothesized Role | Current Characterization Status | Future Research Focus |

| Initial Amino Acid Activation | Histidine | Precursor to imidazole ring | Precursor role suggested researchgate.netresearchgate.net | Identification of genes/enzymes involved in histidine activation and initial cyclization. |

| C-C Bond Formation/Cyclization | Histidine derivatives, Acetyl-CoA, Threonine | Formation of the core alkaloid structure | Largely uncharacterized | Elucidating enzymes responsible for forming the isoquinoline-like backbone. |

| Methylation/Functionalization | Various intermediates | Addition of functional groups | Uncharacterized | Identifying specific methyltransferases and other modifying enzymes. |

| Trimerization/Assembly | Tetrahydroisoquinoline units | Formation of the trimeric structure | Uncharacterized | Identifying enzymes or mechanisms responsible for the unique trimeric assembly. |

| General Enzyme Classes | P450s, Transferases | Potential roles in oxidation, conjugation, or precursor modification | Predicted involvement in alkaloid metabolism/synthesis in plants oup.com | Functional characterization of specific P450s or transferases involved in this compound synthesis. |

Functional Characterization of Key Biosynthetic Enzymes

Beyond identifying candidate genes, the functional characterization of enzymes involved in this compound biosynthesis is a critical research gap. While enzymatic hydrolysis has been employed in the synthesis of pilocarpine (B147212) derivatives mdpi.compharmasalmanac.com, directly relevant enzymes for this compound formation are uncharacterized. Understanding the kinetics, substrate specificities, and cofactor requirements of these enzymes is essential for a complete picture of the biosynthetic pathway. Future research should focus on isolating, expressing, and characterizing candidate enzymes identified through genomic approaches, potentially using in vitro biochemical assays to confirm their roles in the this compound metabolic network.

Deeper Exploration of Ecological Significance

This compound's role within its ecological context, particularly its interactions with other organisms, warrants further investigation.

Broader Investigation of this compound's Role in Diverse Ecosystems

This compound is primarily known from cacti, notably Lophocereus schottii, where it functions as a deterrent against certain herbivorous insects, specifically Drosophila species, thereby shaping host plant utilization researchgate.netwhiterose.ac.uk. Alkaloids, in general, are well-established plant defense compounds against a wide array of herbivores nih.govlibretexts.orgwikipedia.org. However, the full spectrum of this compound's ecological functions, its impact on other herbivores (e.g., mammals, other invertebrates), and its potential roles in plant-microbe interactions or allelopathy remain largely unexplored. Research into the distribution of this compound-producing plants across different desert ecosystems and the associated faunal communities is needed to contextualize its ecological significance.

Understanding Complex Multi-trophic Interactions

The selective toxicity of this compound towards most Drosophila species, contrasted with the tolerance shown by Drosophila pachea, exemplifies a specific ecological interaction that influences niche partitioning researchgate.netwhiterose.ac.uk. This interaction highlights the potential for this compound to mediate complex multi-trophic relationships. However, the precise molecular mechanisms underlying this differential sensitivity and tolerance are not well understood. Furthermore, how this compound influences higher trophic levels, such as predators or parasitoids of herbivores that consume this compound-containing plants, remains an open question. Future research should aim to elucidate the biochemical basis of insect resistance and sensitivity to this compound and investigate its indirect effects on food webs.

Table 2: this compound's Ecological Interactions

| Organism(s) | Ecosystem/Plant Source | Observed Interaction | Ecological Significance | Research Gaps | Future Research Focus |

| Drosophila pachea | Senita cactus (Lophocereus schottii) | Tolerance/Utilization | Allows D. pachea to breed in a niche free from competitors | Mechanism of tolerance in D. pachea | Biochemical basis of tolerance; evolutionary adaptation. |

| Most Drosophila species | Senita cactus (Lophocereus schottii) | Deterrence/Toxicity | Prevents other Drosophila species from breeding in the cactus | Specific toxins and mechanisms of deterrence | Molecular targets of this compound in sensitive Drosophila; dose-response relationships. |

| General Herbivores (insects, mammals) | Cacti (e.g., Lophocereus schottii) | Defense/Toxicity | Protects plants from herbivory | Broad spectrum of herbivore deterrence; specific effects on different herbivore classes | Efficacy against diverse herbivore guilds; impact on plant fitness. |

| Plant-associated microbes | Cacti | Potential interaction (indirect) | Unknown | Role of this compound in modulating microbial communities | Influence on microbial colonization and activity; potential for biocontrol applications. |

Methodological Advancements for Enhanced Research

While analytical techniques like HPLC and spectrophotometry have been used for this compound analysis psu.edunih.gov, and synthesis methods are documented mdpi.comresearchgate.netjst.go.jpnih.gov, there is a continuous need for more sophisticated and efficient research methodologies. Current analytical methods could be enhanced for greater sensitivity, specificity, and throughput, particularly for analyzing this compound and its metabolites in complex biological matrices. Furthermore, the exploration of biosynthetic pathways would benefit from the integration of cutting-edge techniques.

Future research directions should include the development and validation of advanced analytical tools, such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) metabolomics, for comprehensive profiling. The application of synthetic biology approaches, including the engineering of microbial systems for this compound production or the study of individual biosynthetic enzymes, holds significant promise. Computational tools for pathway prediction and the discovery of novel biosynthetic genes will also be crucial for accelerating research in this area.

Q & A

Basic Research Questions

Q. How is Pilocereine isolated and purified from cactus species, and what methodological considerations ensure reproducibility?

- Methodological Answer : this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Powell & Chen (1956) detail a protocol using column chromatography with silica gel, where alkaloid-rich fractions are identified via thin-layer chromatography (TLC) and characterized via melting point analysis. Key considerations include:

- Solvent selection : Polar/non-polar solvent gradients to separate alkaloids from non-polar contaminants.

- Reproducibility : Standardizing cactus specimen preparation (e.g., drying, grinding) to minimize batch variability.

- Purity validation : Elemental analysis and spectroscopic methods (e.g., UV-Vis) for preliminary confirmation .

Q. What analytical techniques are most reliable for confirming this compound’s molecular structure and stereochemistry?

- Methodological Answer : Modern structural elucidation combines:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to map proton and carbon environments.

- X-ray Crystallography : Resolves absolute configuration, critical for distinguishing this compound from stereoisomers like O-Methylisothis compound .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular formula (e.g., [M+H] peaks).

- Historical validation : Early studies relied on comparative melting points and optical rotation, but these lack specificity for complex alkaloids .

Advanced Research Questions

Q. What synthetic pathways are employed for this compound derivatives, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : Bessho (1963) pioneered this compound derivative synthesis via:

- Key Reaction : Condensation of tetrahydroisoquinoline precursors under alkaline conditions.

- Critical Variables :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields (>70%) |

| Solvent | Anhydrous toluene | Reduces side reactions |

| Catalyst | Potassium tert-butoxide | Enhances stereoselectivity |

- Challenges : Epimerization at C-3 during O-methylation requires inert atmospheres to preserve configuration .

Q. How can researchers resolve contradictions in this compound’s reported pharmacological activity across studies?

- Methodological Answer : Discrepancies (e.g., variable acetylcholinesterase inhibition) arise from:

- Sample Purity : Contaminants in crude extracts may skew bioassay results. Validate purity via HPLC before testing.

- Assay Conditions : Standardize pH, temperature, and substrate concentrations (e.g., Ellman’s method for cholinesterase).

- Data Transparency : Document raw data and statistical analyses (e.g., ANOVA with post-hoc tests) to enable cross-study comparisons .

Q. What experimental design principles ensure robust stability studies of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to controlled stressors (light, humidity, heat) per ICH guidelines.

- Analytical Endpoints : Monitor degradation via:

- HPLC-UV : Quantify parent compound vs. degradants.

- LC-MS/MS : Identify degradation products.

- Design Replication : Use triplicate samples and negative controls to account for batch variability .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in this compound characterization?

- Methodological Answer :

- Reference Standards : Compare with authenticated samples (e.g., commercial or literature-reported shifts).

- Solvent Effects : Note solvent-dependent chemical shifts (e.g., CDCl vs. DMSO-d).

- Dynamic Effects : Variable temperatures can reveal conformational exchange (e.g., NOESY for spatial proximity validation) .

Methodological Frameworks

Q. How can the PICOT framework structure preclinical studies on this compound’s therapeutic potential?

- Example PICOT Question :

- P (Population): In vitro neuronal cell lines.

- I (Intervention): this compound (10–100 μM).

- C (Comparison): Donepezil (standard acetylcholinesterase inhibitor).

- O (Outcome): IC values for enzyme inhibition.

- T (Time): 24-hour exposure.

Tables for Key Data

Table 1 : Synthetic Yields of this compound Derivatives (Bessho, 1963)

| Derivative | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| O-Methylisothis compound | 12 | 72 | 98.5 |

| This compound HCl | 24 | 68 | 97.8 |

Table 2 : Stability of this compound Under Stress Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C, 75% RH, 7d | 15 | Isothis compound |

| UV Light, 48h | 28 | Oxidized dimer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.